Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate
Description
Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-b]pyridine core. The compound contains a methyl ester group at position 2, an amino group at position 3, and a methyl substituent at position 2. Such derivatives are often investigated for their antitumor properties, as thieno[2,3-b]pyridines serve as intermediates in anticancer drug development .
Properties
Molecular Formula |
C10H10N2O2S |
|---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10N2O2S/c1-5-3-4-12-9-6(5)7(11)8(15-9)10(13)14-2/h3-4H,11H2,1-2H3 |
InChI Key |
BFRQCIMISSDBIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(SC2=NC=C1)C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Multi-step Synthesis
This classical approach involves sequential transformations starting from commercially available 3-amino-4-methylthiophene-2-carboxylic acid:
Step 1: Methylation of the carboxylic acid
The 3-amino-4-methylthiophene-2-carboxylic acid is methylated using methyl iodide under basic conditions to form the methyl ester derivative.
Step 2: Formation of the fused thieno[2,3-b]pyridine ring
The methyl ester intermediate is then reacted with 2-chloropyridine in the presence of a base, facilitating nucleophilic aromatic substitution and ring closure to yield methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate.
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Bases such as triethylamine or sodium carbonate are typically used. Reaction solvents include polar aprotic solvents like DMF or DMSO. Temperatures range from room temperature to reflux depending on the step.
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The product is purified by column chromatography or recrystallization. Characterization is performed by NMR, FTIR, and mass spectrometry to confirm structure and purity.
One-Pot Palladium-Catalyzed Synthesis
An alternative, more streamlined method involves a one-pot reaction combining all key reactants:
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3-amino-4-methylthiophene-2-carboxylic acid, 2-chloropyridine, and methyl iodide.
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A palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf) complexes) is employed to facilitate cross-coupling and ring formation.
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The reaction is conducted in a suitable solvent such as dioxane or DMF, often with a base like potassium carbonate, at elevated temperatures (80–120 °C) for several hours.
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This method reduces the number of purification steps and improves overall yield and efficiency.
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The desired this compound is obtained in moderate to high yields (typically 60–85%) after chromatographic purification.
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For related thieno[2,3-b]pyridine derivatives, Suzuki-Miyaura cross-coupling of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with arylboronic acids under Pd catalysis has been demonstrated to efficiently introduce aryl substituents at the 3-position, which can be adapted for methylamino derivatives.
Cyclization via Nucleophilic Aromatic Substitution
The formation of the fused heterocyclic ring often involves nucleophilic aromatic substitution (SNAr) reactions on halogenated pyridine intermediates, followed by intramolecular cyclization to form the thieno[2,3-b]pyridine core.
Diazotization and Azide Substitution
Amino groups on the thieno[2,3-b]pyridine ring can be converted to azides via diazotization followed by substitution with sodium azide, which is useful for further functionalization but also informs about the stability and reactivity of the amino substituent during synthesis.
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Multi-step methylation + SNAr | 3-amino-4-methylthiophene-2-carboxylic acid | Methyl iodide, 2-chloropyridine, base (e.g., triethylamine) | Room temp to reflux, polar aprotic solvents | 60–75 | Classical approach, multiple steps |
| One-pot Pd-catalyzed synthesis | 3-amino-4-methylthiophene-2-carboxylic acid, 2-chloropyridine, methyl iodide | Pd catalyst (Pd(PPh3)4 or Pd(dppf)), base (K2CO3) | 80–120 °C, 6–12 h, dioxane or DMF | 70–85 | More efficient, fewer purification steps |
| Suzuki-Miyaura cross-coupling (related derivatives) | Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, arylboronic acids | Pd(dppf), K2CO3 | 100 °C, 3–4.5 h, DME:H2O (3:1) | 35–84 | Useful for aryl substitution at 3-position |
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Confirms the chemical structure and substitution pattern, especially the presence of amino and methyl groups.
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Identifies functional groups such as ester carbonyl and amino groups.
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Confirms molecular weight and purity.
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Column chromatography and HPLC are used to isolate and purify the final product.
The palladium-catalyzed one-pot method offers improved yields and operational simplicity compared to the multi-step approach.
Reaction conditions such as solvent choice, temperature, and catalyst loading significantly affect yield and purity.
The presence of electron-donating groups (e.g., methyl) on the thiophene ring influences reactivity and cyclization efficiency.
Purification techniques must be optimized to separate closely related byproducts, especially in cross-coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with its analogs:
Notes:
- Planarity: All analogs retain the planar thieno[2,3-b]pyridine core, critical for π-π interactions .
- Substituent Effects :
- Methyl vs. Ethyl Esters : Methyl esters (e.g., target compound) exhibit higher metabolic stability but lower solubility compared to ethyl esters .
- Aryl Groups : Bulky substituents (e.g., 2-methoxyphenyl or phenyl at position 4/6) increase lipophilicity (XLogP3 = 5.5) and may hinder target binding .
- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in enhances stability and reactivity, while carboxamides improve hydrogen bonding .
Biological Activity
Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate (CAS Number: 1024388-72-4) is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H10N2O2S |
| Molecular Weight | 222.264 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 393.3 ± 37.0 °C |
| Flash Point | 191.6 ± 26.5 °C |
| LogP | 3.34 |
These properties indicate a compound that is relatively stable under standard conditions and may exhibit lipophilic characteristics, which can influence its bioavailability and interaction with biological systems.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that incorporate thieno[2,3-b]pyridine derivatives as key intermediates. The specific methods used can vary but often include reactions such as nucleophilic substitutions and cyclization processes.
Anticancer Properties
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For example:
- IC50 Values : The compound exhibited IC50 values ranging from 1.1 to 4.7 µM against different cancer cell lines, including HeLa (cervical carcinoma), L1210 (murine leukemia), and CEM (human T-lymphoblastoid leukemia) cells . This indicates a potent inhibitory effect on cancer cell proliferation.
- Mechanism of Action : The compound appears to act by disrupting the microtubule system, which is critical for cell division and growth. This mechanism is similar to other known antitubulin agents .
Selectivity for Cancer Cells
Notably, in vitro studies indicated that this compound does not significantly affect the viability of normal human peripheral blood mononuclear cells (PBMCs), displaying selective toxicity towards cancer cells . This selectivity is crucial for minimizing side effects in potential therapeutic applications.
Case Studies
- Study on Antiproliferative Activity :
- Cell Cycle Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
